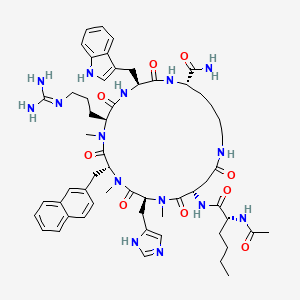![molecular formula C26H32BrN3O3 B10779950 methyl 5-[3-(1H-benzimidazol-2-yl)propyl-methylamino]-2-(4-bromophenyl)-5-oxo-2-propan-2-ylpentanoate](/img/structure/B10779950.png)
methyl 5-[3-(1H-benzimidazol-2-yl)propyl-methylamino]-2-(4-bromophenyl)-5-oxo-2-propan-2-ylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
CHEMBL3115194 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the gain of electrons and can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another and can be achieved using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reactants and conditions used .
Scientific Research Applications
CHEMBL3115194 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in various chemical assays and studies to understand its reactivity and interaction with other molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and pathways.
Medicine: CHEMBL3115194 is investigated for its potential therapeutic applications, such as its ability to interact with specific molecular targets in the body.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial chemical reactions
Mechanism of Action
The mechanism of action of CHEMBL3115194 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
CHEMBL3115194 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures or functional groups. The comparison can be based on factors such as:
Chemical Structure: Similar compounds may have similar core structures or functional groups.
Reactivity: The reactivity of CHEMBL3115194 can be compared with other compounds to understand its unique chemical properties.
Biological Activity: The biological activity of CHEMBL3115194 can be compared with other compounds to identify its specific effects on biological systems .
Properties
Molecular Formula |
C26H32BrN3O3 |
|---|---|
Molecular Weight |
514.5 g/mol |
IUPAC Name |
methyl 5-[3-(1H-benzimidazol-2-yl)propyl-methylamino]-2-(4-bromophenyl)-5-oxo-2-propan-2-ylpentanoate |
InChI |
InChI=1S/C26H32BrN3O3/c1-18(2)26(25(32)33-4,19-11-13-20(27)14-12-19)16-15-24(31)30(3)17-7-10-23-28-21-8-5-6-9-22(21)29-23/h5-6,8-9,11-14,18H,7,10,15-17H2,1-4H3,(H,28,29) |
InChI Key |
GLOKEGVIMFVYSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCC(=O)N(C)CCCC1=NC2=CC=CC=C2N1)(C3=CC=C(C=C3)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-chromen-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B10779871.png)
![2-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)-5-[6-[4-[4-[3-[[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]oxymethyl]phenyl]but-3-ynyl]triazol-1-yl]hexylcarbamoyl]benzoic acid;N,N-diethylethanamine](/img/structure/B10779877.png)
![4-((9-Chloro-7-(5-fluoro-1H-indol-1-yl)-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methyl)pyridin-2(1H)-one](/img/structure/B10779881.png)
![[(2R,3R)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3-[(3,4-dimethoxybenzoyl)amino]-4-fluorobenzoate](/img/structure/B10779888.png)
![N'-[1-[2-(diethylamino)ethyl]-2-[(4-ethoxyphenyl)methyl]benzimidazol-5-yl]thiophene-2-carboximidamide;dihydrochloride](/img/structure/B10779898.png)

![N-ethyl-5-[(5-methoxy-1H-indol-3-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10779907.png)
![2-{4-[(2-Methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-prop-2-ynyl-amino]-benzoylamino}-pentanedioic acid](/img/structure/B10779909.png)
![DL-N(1)Trp-DL-Phe-DL-Phe-DL-Asn-DL-Tyr-DL-Tyr-DL-Trp-OH.cyclo[DL-Ala-DL-Pro-DL-Asp(1)-Gly-DL-Asn-DL-Trp-DL-His-Gly-DL-xiThr]](/img/structure/B10779913.png)
![cyclo[2Nal-Pro-D-Tyr-Arg-Arg]](/img/structure/B10779917.png)
![5-(4-chlorophenyl)-N-[8-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]octyl]-3,4-dihydro-2H-pyrano[3,2-c]quinoline-9-carboxamide;tetrahydrochloride](/img/structure/B10779925.png)
![(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxy-3-iodophenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2S)-3-phenyl-2-[[(2S,3S,4R,5S)-2,3,5-trihydroxy-4-[(2S,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methylamino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid](/img/structure/B10779931.png)
![N-[2-[[2-[(Tetrahydro-2H-pyran-4-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]phenyl]-2-propenamide](/img/structure/B10779942.png)
![N-[(2S)-1-[[3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]spiro[indene-1,4'-piperidine]-1'-carboxamide](/img/structure/B10779957.png)
